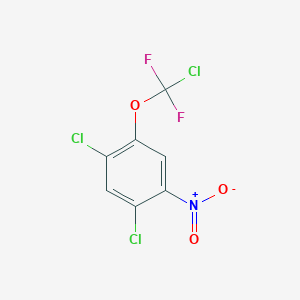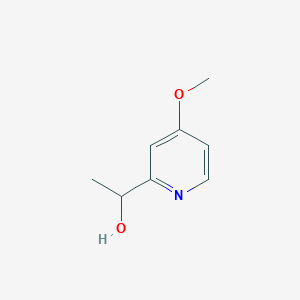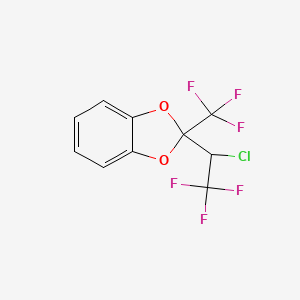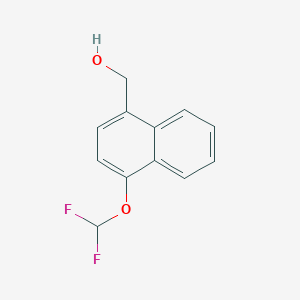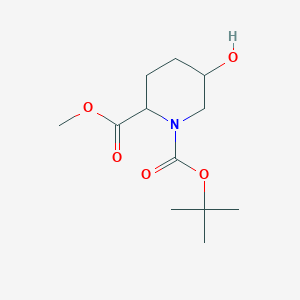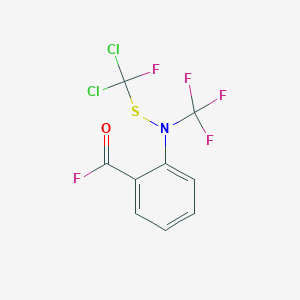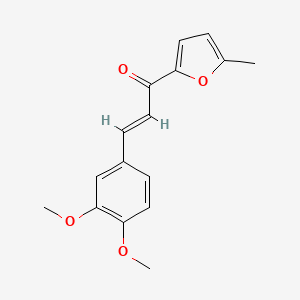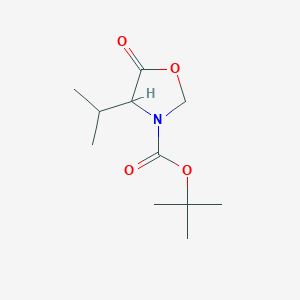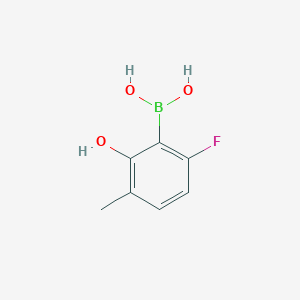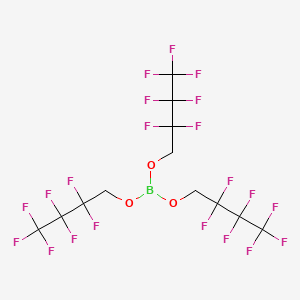
Tris(1H,1H-heptafluorobutyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1H,1H-heptafluorobutyl)borate is a chemical compound with the molecular formula C12H6BF21O3 and a molecular weight of 607.95 g/mol . It is known for its unique properties due to the presence of heptafluorobutyl groups, which contribute to its high fluorine content and distinctive reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(1H,1H-heptafluorobutyl)borate is typically synthesized through the esterification of boric acid with 1H,1H-heptafluorobutanol. The reaction involves the use of a catalyst, often an acid catalyst, under controlled temperature and pressure conditions to ensure the complete formation of the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Tris(1H,1H-heptafluorobutyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of borate esters with different oxidation states.
Reduction: Reduction reactions can convert the borate ester into simpler boron-containing compounds.
Substitution: The heptafluorobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include various borate esters, boron-containing compounds, and substituted derivatives of this compound .
Scientific Research Applications
Tris(1H,1H-heptafluorobutyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in biological imaging and as a tracer due to its high fluorine content.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is utilized in the production of specialty materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Tris(1H,1H-heptafluorobutyl)borate involves its interaction with various molecular targets. The heptafluorobutyl groups enhance its reactivity and enable it to participate in a range of chemical reactions. The compound can interact with enzymes and proteins, potentially altering their activity and function. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise molecular mechanisms .
Comparison with Similar Compounds
- Tris(1H,1H-heptafluoropropyl)borate
- Tris(1H,1H-heptafluoroethyl)borate
- Tris(1H,1H-heptafluoromethyl)borate
Comparison: Tris(1H,1H-heptafluorobutyl)borate is unique due to its longer heptafluorobutyl chains, which confer distinct physical and chemical properties compared to its shorter-chain analogs. These properties include higher thermal stability, increased hydrophobicity, and enhanced reactivity in certain chemical reactions .
Properties
IUPAC Name |
tris(2,2,3,3,4,4,4-heptafluorobutyl) borate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BF21O3/c14-4(15,7(20,21)10(26,27)28)1-35-13(36-2-5(16,17)8(22,23)11(29,30)31)37-3-6(18,19)9(24,25)12(32,33)34/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNAPTARYFQVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC(C(C(F)(F)F)(F)F)(F)F)(OCC(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BF21O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896967 |
Source


|
| Record name | tris((Perfluoropropyl)methyl) borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755-53-3 |
Source


|
| Record name | tris((Perfluoropropyl)methyl) borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile](/img/structure/B6327145.png)
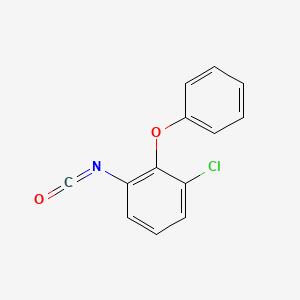

![2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B6327189.png)
